![molecular formula C17H14ClF2NO3 B2877162 Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate CAS No. 2248959-90-0](/img/structure/B2877162.png)
Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate, also known as CP-31398, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anticancer properties and has been studied for its ability to induce p53-dependent apoptosis in cancer cells.
Wirkmechanismus
Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate has been shown to stabilize the p53 protein, which is a tumor suppressor protein that is mutated or inactive in many types of cancer. By stabilizing the p53 protein, this compound can induce apoptosis in cancer cells and prevent tumor growth. Additionally, this compound has been shown to inhibit the interaction between p53 and MDM2, which is a negative regulator of p53. This inhibition leads to the activation of the p53 pathway and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis through the activation of the p53 pathway. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects and can prevent the death of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. Additionally, this compound has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, which limits its potential for clinical applications.
Zukünftige Richtungen
There are several future directions for the study of Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate. One potential direction is the development of more potent analogs of this compound that can be used in cancer treatment. Additionally, the neuroprotective effects of this compound could be further studied for its potential use in the treatment of neurodegenerative diseases. Finally, the in vivo efficacy and safety of this compound could be studied in animal models to determine its potential for clinical applications.
In conclusion, this compound is a small molecule compound that has been extensively studied for its potential therapeutic applications in cancer treatment and neurodegenerative diseases. Its mechanism of action involves the stabilization of the p53 protein and the induction of apoptosis in cancer cells. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of more potent analogs and the study of its in vivo efficacy and safety.
Synthesemethoden
The synthesis of Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate involves the condensation of 2,4-difluorobenzaldehyde with glycine followed by chloroacetylation and esterification. The final product is obtained through purification by column chromatography. The synthesis of this compound has been published in several scientific journals and is considered to be a reliable method.
Wissenschaftliche Forschungsanwendungen
Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce p53-dependent apoptosis in cancer cells, which is a critical pathway for the prevention of cancer. This compound has also been studied for its ability to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment. Additionally, this compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF2NO3/c18-10-16(22)21-15(13-7-6-11(19)8-14(13)20)9-17(23)24-12-4-2-1-3-5-12/h1-8,15H,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGYPEHFYBEQGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CC(C2=C(C=C(C=C2)F)F)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2877080.png)
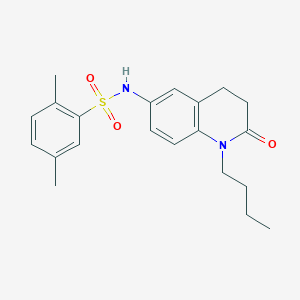
![2-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]formamido}-N-methylacetamide](/img/structure/B2877087.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide](/img/structure/B2877088.png)

![Tert-butyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B2877090.png)
![2-((4-chlorophenyl)thio)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2877093.png)
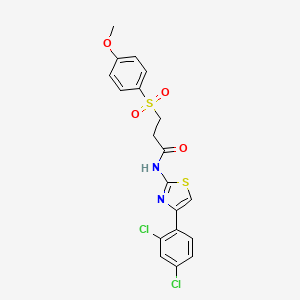
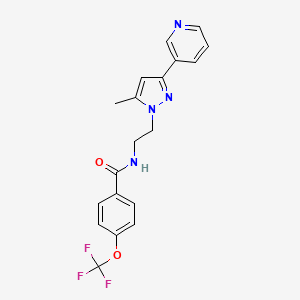
![5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2877098.png)
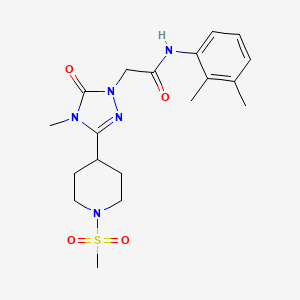
![N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(2-fluoro-4-methylphenyl)thiourea](/img/structure/B2877101.png)
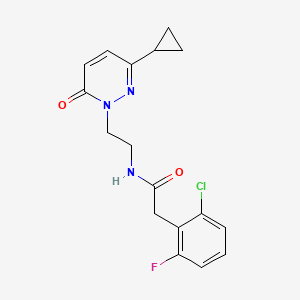
![N-benzyl-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2877103.png)